molecular formula C22H14N2O4S B5217174 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone

2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone

Cat. No. B5217174
M. Wt: 402.4 g/mol
InChI Key: GCOFMOGYNIUPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone, also known as MSK-1, is a synthetic compound that has been developed for its potential therapeutic applications in cancer treatment. MSK-1 belongs to the class of quinone derivatives and has been shown to exhibit potent anti-cancer activity in preclinical studies.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the generation of reactive oxygen species (ROS) and the inhibition of the thioredoxin system. ROS are highly reactive molecules that can damage cellular components, including DNA and proteins. Cancer cells are more susceptible to ROS-induced damage due to their higher metabolic rate and increased oxidative stress. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone induces the production of ROS in cancer cells, leading to oxidative damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been shown to affect several biochemical and physiological pathways in cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone inhibits the activity of the thioredoxin system, which is involved in regulating cellular redox balance. The inhibition of the thioredoxin system by 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone leads to an increase in ROS levels and oxidative stress, ultimately resulting in cancer cell death. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to affect the expression of several genes involved in cancer cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potent anti-cancer activity against a wide range of cancer cell lines. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for cancer treatment. However, one of the limitations of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize its toxicity.

Future Directions

2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapeutic. Future studies could focus on optimizing the synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to improve yield and purity. Additionally, studies could investigate the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize toxicity to normal cells. Further studies could also investigate the potential of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone in combination with other cancer therapeutics to enhance its anti-cancer activity.

Synthesis Methods

The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the reaction of 2-methylbenzimidazole with anthraquinone-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone. The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been reported in several research articles, and the procedure has been optimized for high yield and purity.

Scientific Research Applications

2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been extensively studied for its anti-cancer properties. Several preclinical studies have shown that 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S/c1-13-23-19-8-4-5-9-20(19)24(13)29(27,28)14-10-11-17-18(12-14)22(26)16-7-3-2-6-15(16)21(17)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOFMOGYNIUPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione

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